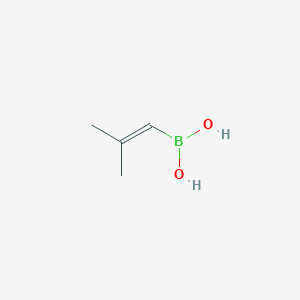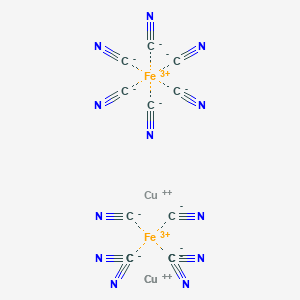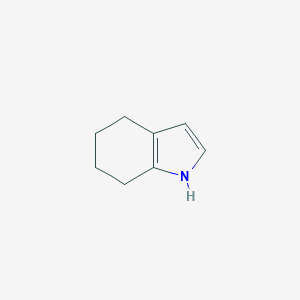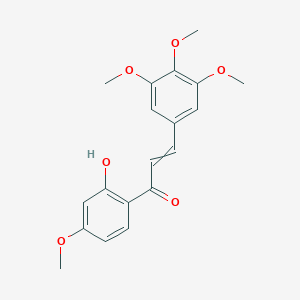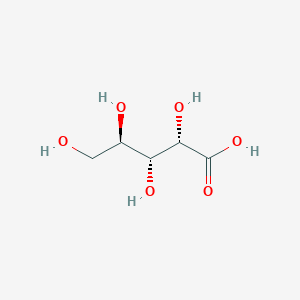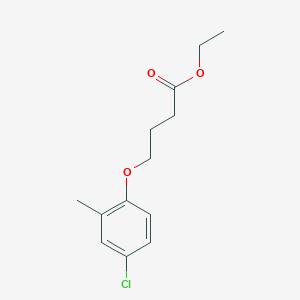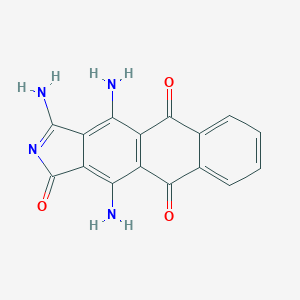
1-(2-Fluorophenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-phenylurea, also known as FPU-1, is a chemical compound that has been extensively studied for its potential use in scientific research. FPU-1 is a urea derivative that has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-phenylurea involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ions and protons. By inhibiting this enzyme, 1-(2-Fluorophenyl)-3-phenylurea can disrupt the acid-base balance in cells and tissues, leading to a variety of physiological effects.
Biochemical And Physiological Effects
1-(2-Fluorophenyl)-3-phenylurea has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, 1-(2-Fluorophenyl)-3-phenylurea has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1-(2-Fluorophenyl)-3-phenylurea has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 1-(2-Fluorophenyl)-3-phenylurea is its potent inhibitory effects on carbonic anhydrase. This makes it a valuable tool for studying the physiological and biochemical effects of this enzyme. However, one of the limitations of 1-(2-Fluorophenyl)-3-phenylurea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-phenylurea. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more readily available for research purposes. Another potential direction is the development of new derivatives of 1-(2-Fluorophenyl)-3-phenylurea with improved solubility and other properties that could make them more useful in a wider range of experimental settings. Additionally, there is ongoing research into the potential therapeutic applications of 1-(2-Fluorophenyl)-3-phenylurea in the treatment of various diseases and disorders.
Synthesis Methods
The synthesis of 1-(2-Fluorophenyl)-3-phenylurea involves the reaction of 2-fluoroaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through various methods, such as recrystallization or chromatography.
Scientific Research Applications
1-(2-Fluorophenyl)-3-phenylurea has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(2-Fluorophenyl)-3-phenylurea is in the field of biochemistry, where it has been found to be a potent inhibitor of the enzyme carbonic anhydrase. 1-(2-Fluorophenyl)-3-phenylurea has also been found to have potential applications in the field of pharmacology, where it has been shown to have antitumor and anti-inflammatory properties.
properties
CAS RN |
13114-89-1 |
|---|---|
Product Name |
1-(2-Fluorophenyl)-3-phenylurea |
Molecular Formula |
C13H11FN2O |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) |
InChI Key |
RHYFYHWIDOXPHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
Other CAS RN |
13114-89-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



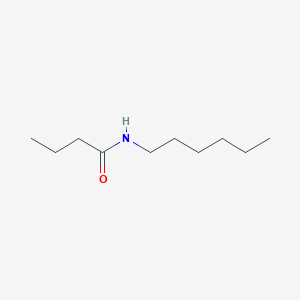

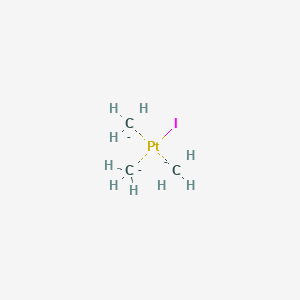
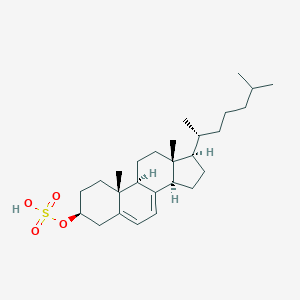
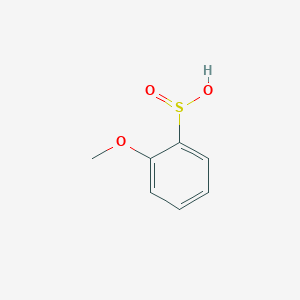
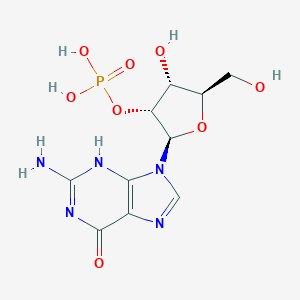
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
